molecular formula C12H19Cl2N3O B3239291 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride CAS No. 1420844-91-2

4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride

Cat. No.: B3239291
CAS No.: 1420844-91-2
M. Wt: 292.20 g/mol
InChI Key: HLXVBXHGDWPFRH-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2-chloro-5-methylpyrimidine with piperidine in the presence of a suitable solvent, such as dioxane. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated or hydroxylated derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride can be utilized to study nucleic acid interactions and enzyme inhibition. Its structural similarity to natural nucleotides allows it to be used as a probe or inhibitor in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of antiviral and anticancer drugs. Its ability to interfere with nucleic acid metabolism makes it a candidate for therapeutic interventions.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit enzymes involved in nucleic acid synthesis or bind to nucleic acids, disrupting their function. The specific molecular targets and pathways depend on the biological context and the intended application.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methylpyrimidine

  • 4-Chloro-2-(piperidin-2-yl)ethoxy-5-methylpyrimidine

  • 5-Methyl-2-(piperidin-2-yl)ethoxy-4-chloropyrimidine

Uniqueness: 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidin-2-yl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-5-methyl-2-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O.ClH/c1-9-8-15-12(16-11(9)13)17-7-5-10-4-2-3-6-14-10;/h8,10,14H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXVBXHGDWPFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420844-91-2
Record name Pyrimidine, 4-chloro-5-methyl-2-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420844-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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